molecular formula C11H12Br2O B6162555 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene CAS No. 1254062-97-9

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene

Cat. No. B6162555
CAS RN: 1254062-97-9
M. Wt: 320
InChI Key:
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Description

2-Bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene, also known as BBM-CP, is a cyclopropylmethylbenzene derivative containing two bromine atoms. It is a colorless solid that is insoluble in water and soluble in organic solvents. BBM-CP has been studied for its potential application as a synthetic intermediate in organic synthesis, and its unique properties have been investigated for its potential use in a variety of scientific research applications.

Scientific Research Applications

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has been studied as a potential synthetic intermediate in organic synthesis. It has been used as a starting material in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. In addition, 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has been investigated for its potential use as a catalyst in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is not well understood. However, it is believed that the bromine atoms present in the molecule play a role in the reaction of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene with other organic compounds. Specifically, the bromine atoms are thought to act as a Lewis acid, allowing 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene to act as a catalyst in the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene have not been extensively studied. However, it has been shown to be non-toxic and non-irritating to human skin. In addition, it has been demonstrated to be non-carcinogenic and non-mutagenic in laboratory studies.

Advantages and Limitations for Lab Experiments

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with. In addition, it is non-toxic and non-irritating, making it safe to handle in the laboratory. However, 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is insoluble in water, which can limit its use in certain experiments.

Future Directions

Given its potential applications in organic synthesis and its relatively low toxicity, 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene may have a number of potential future applications. These include its use as a starting material for the synthesis of other compounds, such as heterocycles, polymers, and pharmaceuticals. In addition, it may be used as a catalyst in the synthesis of organic compounds. Finally, it may be investigated for its potential use in a variety of biomedical applications, such as drug delivery and tissue engineering.

Synthesis Methods

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene can be synthesized through a variety of methods, including the reaction of bromine and cyclopropylmethylbenzene in the presence of an acid catalyst. This method produces 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene in a high yield and is relatively simple to execute. Other methods for synthesizing 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene include the reaction of cyclopropylmethylbenzene with bromine and sodium hydroxide, and the reaction of cyclopropylmethylbenzene with bromine and potassium bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene involves the bromination of 2-cyclopropylmethoxy-4-(bromomethyl)phenol followed by the Friedel-Crafts acylation of the resulting intermediate with bromine to yield the final product.", "Starting Materials": [ "2-cyclopropylmethoxy-4-(bromomethyl)phenol", "Bromine" ], "Reaction": [ "Step 1: Bromination of 2-cyclopropylmethoxy-4-(bromomethyl)phenol with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromo-4-(bromomethyl)phenol.", "Step 2: Friedel-Crafts acylation of 2-bromo-4-(bromomethyl)phenol with bromine in the presence of a catalyst such as aluminum chloride to yield 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene." ] }

CAS RN

1254062-97-9

Product Name

2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene

Molecular Formula

C11H12Br2O

Molecular Weight

320

Purity

95

Origin of Product

United States

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